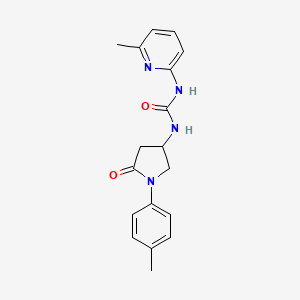

1-(6-Methylpyridin-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Methylpyridin-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MP-10, and it is a potent and selective inhibitor of the enzyme protein kinase C (PKC). PKC is a crucial regulatory enzyme involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. MP-10 has been shown to have promising therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

Substituent Effects and Molecular Interactions

Substituent Effects on Pyrid-2-yl Ureas : Research has explored the equilibria between conformational isomers of pyrid-2-yl ureas, showing preferences for certain forms influenced by substituents, which could impact molecular interactions and complexation behaviors, particularly in the context of cytosine complexation. This has implications for understanding molecular behavior in various environments, highlighting the role of substituents in influencing molecular structure and interactions (Chia-Hui Chien et al., 2004).

Complexation-Induced Unfolding of Heterocyclic Ureas : Studies have shown that heterocyclic ureas can unfold to form multiply hydrogen-bonded complexes. This behavior is crucial for self-assembly processes and could be utilized in designing novel materials or molecular recognition systems (Perry S. Corbin et al., 2001).

Antimicrobial Activity

Antimicrobial Activity of N-Substituted Ureas : The synthesis of N-substituted ureas and their evaluation for antimicrobial activity demonstrates potential applications in developing new antimicrobial agents. This research shows moderate antimicrobial activities against certain strains, indicating potential for further development and optimization for medical applications (P. V. G. Reddy et al., 2003).

Redox Systems

Novel Urea Derivatives as Redox Systems : The synthesis of novel urea derivatives and their electrochemical analysis reveal their potential as redox systems. Such systems could find applications in electronic materials or as sensors, given their reversible oxidation properties and structural uniqueness (R. Weiss et al., 2000).

Binding and Sensing

Binding of Carboxylic Acids by Fluorescent Pyridyl Ureas : Research into fluorescent pyridyl ureas' ability to bind carboxylic acids and shift fluorescence upon acid addition suggests applications in sensing and molecular recognition. This fluorescence response to acid binding could be utilized in designing fluorescent sensors for various applications (L. Jordan et al., 2010).

Hydrogen Bonding and Coordination

Silver Coordination and Hydrogen Bonds : The study of silver complexes with pyridyl ligands demonstrates the intricate balance between coordination chemistry and hydrogen bonding, suggesting applications in crystal engineering and material science. This research could contribute to the development of materials with specific optical or electronic properties (C. Schauer et al., 1998).

properties

IUPAC Name |

1-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-(6-methylpyridin-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c1-12-6-8-15(9-7-12)22-11-14(10-17(22)23)20-18(24)21-16-5-3-4-13(2)19-16/h3-9,14H,10-11H2,1-2H3,(H2,19,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWMZLPIHAJDPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Methylpyridin-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2769894.png)

![N-(2,5-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2769895.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2769899.png)

![N-[(E)-1-[(isopropylamino)carbonyl]-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide](/img/structure/B2769900.png)

![tert-Butyl 3-(benzo[d]oxazol-2-ylamino)pyrrolidine-1-carboxylate](/img/structure/B2769904.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea](/img/structure/B2769909.png)